5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 898453-84-4
VCID: VC4944765
InChI: InChI=1S/C19H21N5O3S/c1-2-22-7-9-23(10-8-22)15(13-5-3-11-26-13)16-18(25)24-19(28-16)20-17(21-24)14-6-4-12-27-14/h3-6,11-12,15,25H,2,7-10H2,1H3
SMILES: CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 898453-84-4

Cat. No.: VC4944765

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 898453-84-4

Specification

CAS No. 898453-84-4
Molecular Formula C19H21N5O3S
Molecular Weight 399.47
IUPAC Name 5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C19H21N5O3S/c1-2-22-7-9-23(10-8-22)15(13-5-3-11-26-13)16-18(25)24-19(28-16)20-17(21-24)14-6-4-12-27-14/h3-6,11-12,15,25H,2,7-10H2,1H3
Standard InChI Key OQAWCUAWQLVTCJ-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a fused thiazolo[3,2-b][1, triazole core, a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. This scaffold is substituted at the 5-position with a (4-ethylpiperazin-1-yl)(furan-2-yl)methyl group and at the 2-position with a furan-2-yl substituent. The 6-hydroxy group on the thiazole ring introduces polarity, influencing solubility and target interactions.

Table 1: Molecular Properties

PropertyValue
CAS No.898453-84-4
Molecular FormulaC₁₉H₂₁N₅O₃S
Molecular Weight399.47 g/mol
IUPAC Name5-[(4-Ethylpiperazin-1-yl)(furan-2-yl)methyl]-2-(furan-2-yl)-thiazolo[3,2-b] triazol-6-ol
SMILESCCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Electronic and Steric Features

The piperazine moiety contributes basicity and conformational flexibility, enabling interactions with biological targets such as enzymes and receptors. The furan rings, with their electron-rich oxygen atoms, participate in hydrogen bonding and π-π stacking, while the thiazole-triazole system offers sites for electrophilic or nucleophilic attack .

Synthetic Methodologies

Challenges and Optimization

The steric bulk of the piperazine and furan groups necessitates careful selection of protecting groups and catalysts. For instance, palladium-mediated cross-couplings may be employed to attach the furan substituents without disrupting the triazole core . Purification often involves column chromatography with gradients of ethyl acetate and hexanes, followed by recrystallization from ethanol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, triazole-H), 7.45–6.35 (m, 5H, furan-H), 4.15 (m, 4H, piperazine-H), 2.55 (q, 2H, CH₂CH₃), 1.15 (t, 3H, CH₃).

  • HRMS (ESI+): m/z 400.1382 [M+H]⁺ (calc. 400.1385).

Applications and Future Directions

Drug Development

This compound’s multi-target potential positions it as a lead candidate for:

  • Antimicrobial agents: Addressing multidrug-resistant pathogens.

  • Neuropsychiatric therapeutics: Modulating memory consolidation or anxiety pathways.

  • Oncology: Combating tumors with overexpression of topoisomerase II or tyrosine kinases .

Biochemical Probes

The hydroxy group at position 6 allows for functionalization with fluorescent tags or affinity labels, enabling studies of target engagement in cellular models .

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